molecular formula C12H16O4S B6227911 (3-hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate CAS No. 1356924-73-6

(3-hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B6227911
CAS No.: 1356924-73-6
M. Wt: 256.32 g/mol
InChI Key: DPOLGVGCYTVXLI-UHFFFAOYSA-N
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Description

(3-Hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate: is a chemical compound with the molecular formula C₁₂H₁₆O₄S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a hydroxy group and a methyl group, as well as a benzene ring substituted with a methyl group and a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (3-hydroxycyclobutyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH₄ or other strong reducing agents.

    Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of (3-oxocyclobutyl)methyl 4-methylbenzene-1-sulfonate.

    Reduction: Formation of (3-hydroxycyclobutyl)methyl 4-methylbenzenesulfonic acid.

    Substitution: Formation of (3-hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonamide or (3-hydroxycyclobutyl)methyl 4-methylbenzene-1-thiosulfonate.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology: In biological research, (3-hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate can be used to study enzyme interactions and metabolic pathways involving sulfonate groups.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the hydroxy group can act as a nucleophile, attacking electrophilic centers. In biological systems, the sulfonate group can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

  • (3-Hydroxycyclobutyl)methyl 4-methylbenzenesulfonic acid
  • (3-Hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonamide
  • (3-Hydroxycyclobutyl)methyl 4-methylbenzene-1-thiosulfonate

Uniqueness: (3-Hydroxycyclobutyl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a cyclobutyl ring and a sulfonate group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

CAS No.

1356924-73-6

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

(3-hydroxycyclobutyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O4S/c1-9-2-4-12(5-3-9)17(14,15)16-8-10-6-11(13)7-10/h2-5,10-11,13H,6-8H2,1H3

InChI Key

DPOLGVGCYTVXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)O

Purity

95

Origin of Product

United States

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